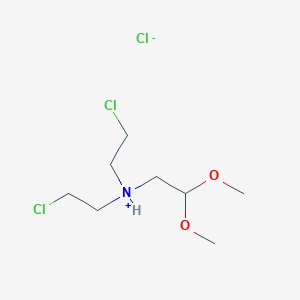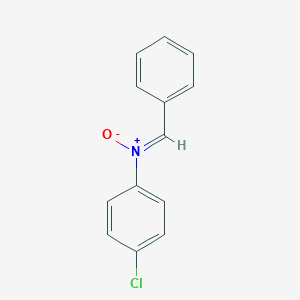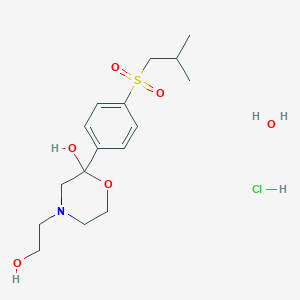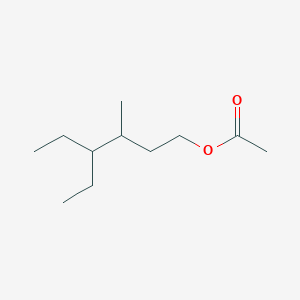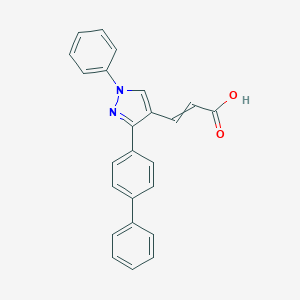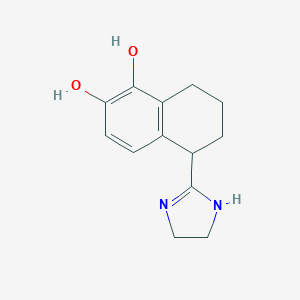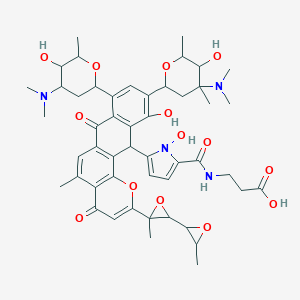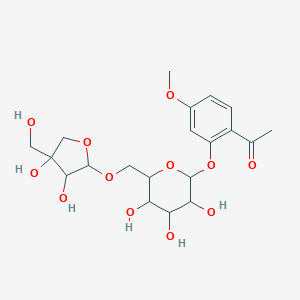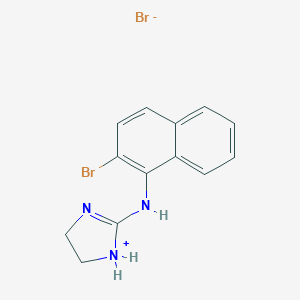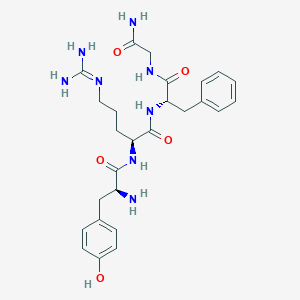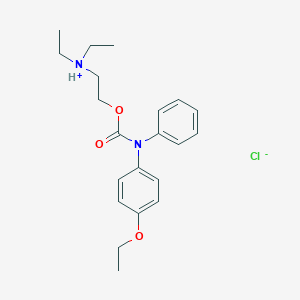
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, also known as procaine, is a local anesthetic drug that is used for pain relief during medical procedures. Procaine was first synthesized in 1905 by a German chemist, Alfred Einhorn. It has since been widely used in various medical fields, including dentistry, surgery, and obstetrics.
Mécanisme D'action
Procaine works by blocking sodium channels in the nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the affected area. Procaine also has a vasodilatory effect, which increases blood flow to the affected area and enhances the delivery of nutrients and oxygen to the tissues.
Biochemical and Physiological Effects:
Procaine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Procaine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
Procaine has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It also has a low toxicity profile, which makes it safe for use in animals and humans. However, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has some limitations for lab experiments. It has a relatively short duration of action, which may limit its usefulness in certain experiments. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride may have off-target effects that could confound the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. One area of research is the development of new formulations of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride that can increase its duration of action and improve its efficacy. Another area of research is the exploration of the potential therapeutic applications of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride in the treatment of various medical conditions. Finally, there is a need for further research into the mechanisms of action of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride and its effects on cellular and molecular pathways.
Méthodes De Synthèse
Procaine is synthesized by the reaction between para-aminobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The reaction results in the formation of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, which is 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. The synthesis method of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride is relatively simple and has been optimized over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Procaine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Procaine has also been used in the treatment of various medical conditions, including chronic pain, neuropathic pain, and cancer. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been used as a research tool to study the mechanisms of pain and inflammation.
Propriétés
Numéro CAS |
100263-46-5 |
|---|---|
Nom du produit |
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride |
Formule moléculaire |
C21H29ClN2O3 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
Clé InChI |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
Synonymes |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
